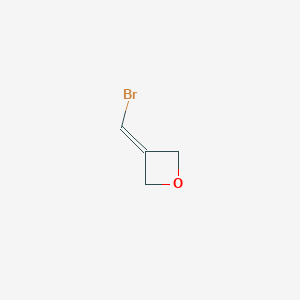

3-(Bromomethylidene)oxetane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Bromomethylidene)oxetane is a chemical compound . It is related to oxetane, also called oxetan-3-one or 1,3-epoxy-2-propanone, which is a chemical compound with formula C3H4O2 .

Synthesis Analysis

Oxetanes can be synthesized through various methods. For instance, the intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN led to the convenient formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4- exo ring closure .Molecular Structure Analysis

The molecular structure of this compound is related to that of 3,3-diaryloxetanes . Oxetanes are high-energy oxygen-containing non-aromatic heterocycles .Chemical Reactions Analysis

Oxetanes can undergo various chemical reactions. For example, 3-(Silyloxy)oxetanes are obtained by irradiating mixtures of aromatic aldehydes and silyl enol ethers in benzene as the solvent .Physical And Chemical Properties Analysis

Oxetanes are known for their attractive polar and low molecular weight motifs. The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve chemical properties of target molecules for drug discovery purposes .Aplicaciones Científicas De Investigación

Energetic Materials Development

- Improved Performance and Insensitivity in Explosives : 3-Bromomethyl-3-hydroxymethyloxetane serves as a precursor for synthesizing 3,3-disubstituted oxetane derivatives, which are used in energetic oxetanes based on the explosive LLM-116. These derivatives exhibit high detonation velocities and pressures, surpassing previous materials in performance, thermostability, and insensitivity. The synthesis process and characterization of these oxetanes have been well-documented, showing potential for advanced explosive materials development M. Born et al., 2022.

Polymer Chemistry

- Synthesis and Characterization of Homopolymers : 3-Difluoroaminomethyl-3-methyl oxetane (DFAMO) was synthesized and characterized, leading to the development of homopolymer PDFAMO. This polymer demonstrates potential as an energetic binder in solid propellants and polymer bonded explosives Huan Li et al., 2014.

- Radiation-Induced Copolymerization : Research on the copolymerization of various oxetanes, including 3,3-bis(bromomethyl)oxetane (BBMO), by gamma radiation opens new avenues in polymer synthesis, providing insights into yields, compositions, and the physical properties of the resulting copolymers K. Hayashi et al., 1963.

Drug Discovery

- Protein Modification with Oxetanes : The incorporation of oxetanes into proteins through chemoselective alkylation of cysteine offers a novel method for potentially improving the physicochemical and biological properties of therapeutic proteins. This method has been applied to various proteins, demonstrating the versatility of oxetanes in drug development Omar Boutureira et al., 2017.

Safety and Hazards

Direcciones Futuras

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups. This has led to an increase in the application of oxetanes in drug discovery . The future directions of research on oxetanes could involve further exploration of their potential benefits, as well as addressing potential pitfalls and challenges .

Propiedades

IUPAC Name |

3-(bromomethylidene)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-1-4-2-6-3-4/h1H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUABHURZPBTTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CBr)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2157758-73-9 |

Source

|

| Record name | 3-(bromomethylidene)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2656551.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2656555.png)

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2656557.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide](/img/structure/B2656558.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2656559.png)

![3,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2656561.png)

![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)

![2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide](/img/structure/B2656571.png)